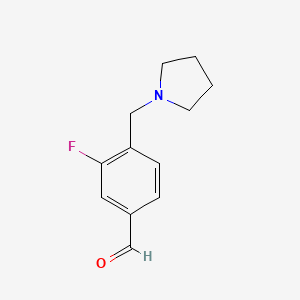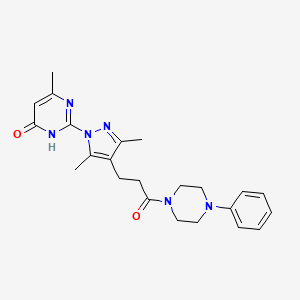
2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to the family of antipyrine derivatives. These compounds are known for their various pharmacological activities and are often explored for their potential therapeutic applications. The structure of the compound suggests that it may have been synthesized through a series of reactions involving pyrazolone derivatives and other chemical entities to introduce the phenylpiperazine moiety.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar pyrazolone derivative was synthesized by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, followed by various other reactions to yield new oxopyrazolinylpyridines and related compounds . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving key steps such as condensation, substitution, and cyclization reactions.
Molecular Structure Analysis
The molecular structure of antipyrine-like derivatives has been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The related compounds mentioned in the provided data exhibit crystallization in the monoclinic P21/c space group and are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions . These findings can be extrapolated to suggest that the compound of interest may also exhibit a complex array of intermolecular interactions that could influence its physical properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrazolone derivatives is quite versatile, allowing for the synthesis of a wide range of compounds with diverse biological activities. The reactions often involve nucleophilic attack at the carbonyl or imino groups, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds . The presence of substituents such as the phenylpiperazine moiety in the compound of interest could further influence its reactivity, potentially leading to unique chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound "2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one" are not provided, related compounds have been studied for their solid-state structures and energetics . The physical properties such as melting point, solubility, and stability are likely to be influenced by the molecular structure and the nature of intermolecular interactions. The chemical properties, including reactivity and potential biological activity, can be inferred from the functional groups present in the molecule and their known chemistry.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
One significant area of research involves the exploration of novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-inflammatory agents. The synthesis of a new series of compounds, including analogs closely related to the specified compound, has demonstrated promising cytotoxic activity against various cancer cell lines, such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. These findings underscore the potential of pyrazolopyrimidines derivatives in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Heterocyclic Synthesis
Another research application lies in the utilization of enaminonitriles in heterocyclic synthesis. The compound serves as a foundation for synthesizing a wide array of pyrazole, pyridine, and pyrimidine derivatives. These derivatives have been characterized and explored for various pharmacological properties, further expanding the chemical space of potential therapeutic agents and showcasing the versatility of pyrazolopyrimidine-based compounds in medicinal chemistry (Fadda et al., 2012).
Corrosion Inhibition
Research has also investigated the potential of bipyrazole derivatives, related to the chemical structure , as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have elucidated the inhibition efficiencies and reactive sites of these compounds, indicating their utility in protecting metals from corrosion. This application is crucial for industries where metal longevity and integrity are of paramount importance, demonstrating the compound's versatility beyond biomedical applications (Wang et al., 2006).
Propriétés
IUPAC Name |
2-[3,5-dimethyl-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-15-21(30)25-23(24-16)29-18(3)20(17(2)26-29)9-10-22(31)28-13-11-27(12-14-28)19-7-5-4-6-8-19/h4-8,15H,9-14H2,1-3H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHBQRWXPYGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)
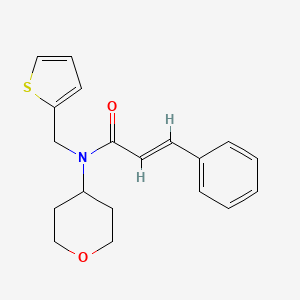


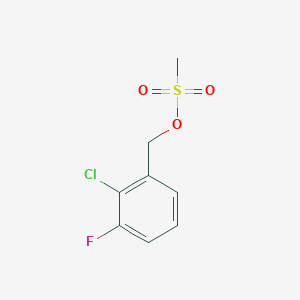
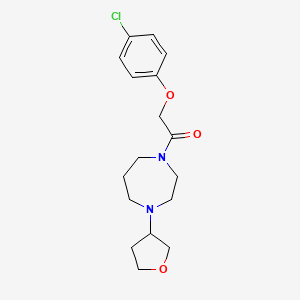
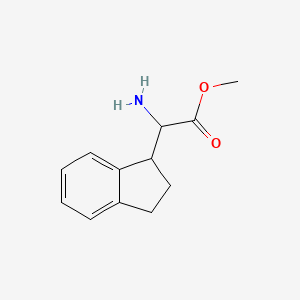
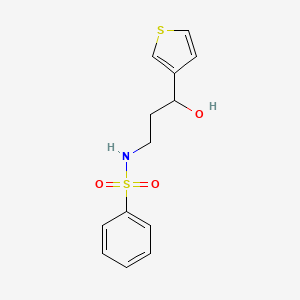
![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)
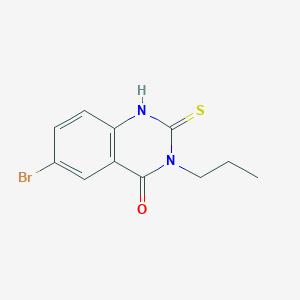
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
